molecular formula C7H8BrCl2NO B13688209 O-(2-Bromo-5-chlorobenzyl)hydroxylamine Hydrochloride

O-(2-Bromo-5-chlorobenzyl)hydroxylamine Hydrochloride

Katalognummer: B13688209
Molekulargewicht: 272.95 g/mol
InChI-Schlüssel: KYKDHKVPOHUKCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-(2-Bromo-5-chlorobenzyl)hydroxylamine Hydrochloride is a chemical compound known for its unique structure and reactivity. It is used in various scientific research applications due to its ability to participate in diverse chemical reactions. This compound is particularly valuable in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Bromo-5-chlorobenzyl)hydroxylamine Hydrochloride typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The resulting product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

O-(2-Bromo-5-chlorobenzyl)hydroxylamine Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include transition metal catalysts, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from reactions involving this compound include various amines, hydroxylamine derivatives, and other nitrogen-containing compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic molecules .

Wissenschaftliche Forschungsanwendungen

O-(2-Bromo-5-chlorobenzyl)hydroxylamine Hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of O-(2-Bromo-5-chlorobenzyl)hydroxylamine Hydrochloride involves its ability to act as an electrophilic aminating agent. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical bonds. This reactivity is facilitated by the presence of the hydroxylamine group, which can undergo nucleophilic attack and subsequent reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to O-(2-Bromo-5-chlorobenzyl)hydroxylamine Hydrochloride include:

  • O-(2-Chlorobenzyl)hydroxylamine Hydrochloride
  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride
  • O-(Diphenylphosphinyl)hydroxylamine

Uniqueness

This compound is unique due to the presence of both bromine and chlorine substituents on the benzyl ring. This unique structure imparts specific reactivity and properties to the compound, making it valuable in various chemical and biological applications .

Eigenschaften

Molekularformel

C7H8BrCl2NO

Molekulargewicht

272.95 g/mol

IUPAC-Name

O-[(2-bromo-5-chlorophenyl)methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C7H7BrClNO.ClH/c8-7-2-1-6(9)3-5(7)4-11-10;/h1-3H,4,10H2;1H

InChI-Schlüssel

KYKDHKVPOHUKCY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)CON)Br.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.